ethyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of chromenone and cyclopenta[b]thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic synthesis. One common approach starts with the preparation of the chromenone derivative, followed by the formation of the cyclopenta[b]thiophene ring system.
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Synthesis of Chromenone Derivative
Starting Material: 7-methyl-4-oxo-4H-chromen-2-carboxylic acid.
Reagents: Ethyl chloroformate, triethylamine.
Conditions: The reaction is carried out in anhydrous conditions, typically in a solvent like dichloromethane, at low temperatures to prevent side reactions.
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Formation of Cyclopenta[b]thiophene Ring
Starting Material: 2-aminothiophene.
Reagents: Acyl chloride derivative of the chromenone.
Conditions: The reaction is conducted under reflux in a suitable solvent such as toluene, with a base like pyridine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reagents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction
- Reduction can occur at the carbonyl groups, converting them to alcohols.
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
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Substitution
- The aromatic rings in the compound can undergo electrophilic substitution reactions.
Reagents: Halogens, nitrating agents, or sulfonating agents under acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, ethyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its ability to interact with biological macromolecules could lead to the development of new treatments for diseases such as cancer or inflammatory conditions.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of both chromenone and thiophene moieties.
Mechanism of Action
The mechanism of action of ethyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chromenone moiety can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in π-stacking and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-2-furoate .
- Ethyl (4-methyl-2-oxo-2H-chromen-7-yloxy)(phenyl)acetate .
Uniqueness
Ethyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to the combination of chromenone and cyclopenta[b]thiophene structures. This dual functionality is not commonly found in similar compounds, providing it with distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19NO5S |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
ethyl 2-[(7-methyl-4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H19NO5S/c1-3-26-21(25)18-13-5-4-6-17(13)28-20(18)22-19(24)16-10-14(23)12-8-7-11(2)9-15(12)27-16/h7-10H,3-6H2,1-2H3,(H,22,24) |
InChI Key |
OAFIKGHGXBHROU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)C |
Origin of Product |
United States |
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